Sodium Pyruvate (D3, 97-98%)

Catalog No.
S14635503
CAS No.
M.F
C3H4NaO3
M. Wt
114.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Pyruvate (D3, 97-98%)

Product Name

Sodium Pyruvate (D3, 97-98%)

Molecular Formula

C3H4NaO3

Molecular Weight

114.07 g/mol

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/i1D3;

InChI Key

DAQHMCWYXJEOCG-NIIDSAIPSA-N

Canonical SMILES

CC(=O)C(=O)O.[Na]

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)O.[Na]

Sodium pyruvate is a sodium salt of pyruvic acid, represented by the chemical formula C3H3NaO3\text{C}_3\text{H}_3\text{NaO}_3. It appears as a white crystalline powder and is highly soluble in water, making it a versatile compound in various biological and chemical applications. This compound serves as an important intermediate in the metabolic pathways of carbohydrates, proteins, and fats, playing a crucial role in energy production within cells. Sodium pyruvate is often used in laboratory settings as a buffering agent and as a source of energy for cell cultures due to its ability to easily convert to pyruvic acid in physiological conditions .

  • Oxidation-Reduction Reactions: Sodium pyruvate can act as a reducing agent. For instance, it reacts with hydrogen peroxide in a first-order reaction, where both reactants exhibit proportional concentration increases during the reaction process .
  • Formation of Sodium Sulfate: In aerosol studies, sodium pyruvate has been shown to react with ammonium sulfate, leading to the formation of solid sodium sulfate under specific humidity conditions. This reaction highlights its role in atmospheric chemistry and aerosol behavior .
  • Peroxide Scavenging: Sodium pyruvate has been identified as an effective peroxide scavenger in aerobic oxidation reactions catalyzed by N-heterocyclic carbenes. This property allows it to facilitate various oxidative transformations while minimizing unwanted side reactions .

Sodium pyruvate exhibits several biological activities:

  • Energy Metabolism: As an intermediate in glycolysis, sodium pyruvate is vital for energy production in aerobic respiration. It can be converted into acetyl-CoA, entering the citric acid cycle for further energy extraction.
  • Antioxidant Properties: Studies indicate that sodium pyruvate may have antioxidant effects, helping to mitigate oxidative stress by neutralizing free radicals .
  • Cell Growth and Viability: In cell culture applications, sodium pyruvate enhances cell viability and growth rates by providing an additional energy source, particularly under low glucose conditions.

Sodium pyruvate can be synthesized through various methods:

  • Neutralization Reaction: The most common method involves the neutralization of pyruvic acid with sodium hydroxide or sodium bicarbonate:
    C3H4O3+NaOHC3H3NaO3+H2O\text{C}_3\text{H}_4\text{O}_3+\text{NaOH}\rightarrow \text{C}_3\text{H}_3\text{NaO}_3+\text{H}_2\text{O}
  • Fermentation Processes: Sodium pyruvate can also be produced through microbial fermentation processes using specific strains of bacteria that metabolize carbohydrates into pyruvic acid, which is then converted into its sodium salt.

Sodium pyruvate has diverse applications across various fields:

  • Biotechnology and Cell Culture: Widely used as a supplement in cell culture media to enhance cell growth and metabolism.
  • Pharmaceuticals: Utilized in formulations aimed at improving energy metabolism and as a potential treatment for metabolic disorders.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties and ability to stimulate collagen synthesis, making it beneficial for anti-aging treatments .
  • Research: Employed as a reagent in biochemical assays and studies involving metabolic pathways.

Research has demonstrated that sodium pyruvate interacts with various compounds:

  • Ammonium Sulfate: As previously mentioned, sodium pyruvate reacts with ammonium sulfate under specific humidity conditions, influencing aerosol properties and phase behavior .
  • Hydrogen Peroxide: Its role as a peroxide scavenger indicates that it can modulate oxidative stress responses in biological systems .

These interactions highlight its significance not only in metabolic processes but also in environmental chemistry.

CompoundChemical FormulaKey Characteristics
Pyruvic AcidC₃H₄O₃Precursor to sodium pyruvate; involved directly in metabolism.
Acetyl-CoAC₂H₃OₓCoACentral metabolite; derived from pyruvate; involved in fatty acid synthesis.
Lactic AcidC₃H₆O₃Produced during anaerobic respiration; related but less stable than sodium pyruvate.
Sodium AcetateC₂H₃NaO₂Similar buffering capacity; used in biochemistry but lacks the same metabolic role as sodium pyruvate.

Sodium pyruvate's unique features include its stability as a salt form of pyruvic acid and its dual role as both an energy source and an antioxidant agent.

Synthesis and Purification of Deuterated Sodium Pyruvate

Deuterated sodium pyruvate is synthesized through acid-catalyzed hydrogen-deuterium (H/D) exchange reactions. A representative protocol involves dissolving pyruvic acid in deuterium oxide (D₂O) and heating the mixture to 95°C under nitrogen for 20.5 hours. This process facilitates deuteration at the methyl group, yielding sodium pyruvate-d₃ after neutralization with sodium bicarbonate and recrystallization from ethanol. The final product typically achieves 87% deuteration at the methyl group, necessitating further purification to meet the 97-98% isotopic purity threshold.

Recrystallization remains the primary purification method, leveraging differential solubility between deuterated and protiated species. Post-synthesis, the product is dissolved in D₂O and ethanol, precipitating sodium pyruvate-d₃ crystals with reduced contamination from partially deuterated byproducts. Advanced techniques, such as ultraperformance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), enable real-time monitoring of isotopic purity during purification. For example, UPLC-HRMS distinguishes between D₀ (non-deuterated), D₁, D₂, and D₃ isotopologs, ensuring precise quantification of deuterium incorporation.

Table 1: Key Parameters in Sodium Pyruvate-d₃ Synthesis

ParameterValue/DescriptionSource
Reaction Temperature95°C
Reaction Time20.5 hours
Initial Deuteration87% CD₃
Purification MethodRecrystallization (D₂O/EtOH)
Analytical ValidationUPLC-HRMS, ESI-HRMS

Role of Methyl Deuteration in Metabolic Tracer Design

Methyl deuteration introduces kinetic isotope effects (KIEs) that alter metabolic pathways. Replacing hydrogen with deuterium at the pyruvate methyl group increases the activation energy for enzymatic reactions, slowing downstream metabolism. This property is exploited in DMI, where deuterated tracers like sodium pyruvate-d₃ enable non-invasive tracking of glycolysis and the tricarboxylic acid (TCA) cycle.

In vivo studies demonstrate that deuterated pyruvate preferentially accumulates in tissues with high glycolytic activity, such as tumors, due to delayed conversion to lactate. The reduced metabolic rate also prolongs the tracer’s half-life, enhancing signal detection in magnetic resonance spectroscopy (MRS). For instance, [6,6′-²H₂]glucose, a related tracer, produces detectable deuterated lactate and glutamate levels for over 90 minutes post-administration.

Deuteration at the methyl group minimizes interference with functional groups (e.g., carboxylate), preserving pyruvate’s biochemical reactivity while modulating its metabolic trajectory. This selective deuteration strategy is critical for designing tracers that balance metabolic stability and enzymatic compatibility.

Purity Standards for 97-98% Deuterated Compounds

Isotopic purity validation relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Electrospray ionization HRMS (ESI-HRMS) quantifies deuterium incorporation by analyzing the mass-to-charge (m/z) ratios of D₀–D₃ isotopologs. For sodium pyruvate-d₃, the D₃ isotopolog’s relative abundance must exceed 97%, with residual D₂ and D₁ contributions below 2% and 1%, respectively.

Table 2: Isotopic Purity Assessment Methods

MethodResolution RequirementKey ApplicationSource
ESI-HRMS>30,000Quantifies D₀–D₃ abundances
²H NMR>1 ppmConfirms deuterium position
UPLC-HRMS>50,000Separates isotopologs pre-analysis

Challenges in maintaining purity include isotopic dilution from ambient moisture and H/D exchange during storage. To mitigate this, sodium pyruvate-d₃ is stored in anhydrous solvents under inert gas. Dynamic monitoring of H/D exchange reactions, as demonstrated with ethyl 3-(4-bromophenyl)-3-oxopropanoate-d₂ (EBPO-d₂), confirms the stability of deuterated compounds under physiological conditions.

Alanine Aminotransferase Reaction Dynamics with D₃-Pyruvate

Alanine aminotransferase catalyzes the reversible transamination between pyruvate and glutamate to form alanine and α-ketoglutarate, utilizing pyridoxal phosphate as a cofactor [2]. The enzyme mechanism involves formation of a Schiff base intermediate, which provides a pathway for hydrogen-deuterium exchange during the catalytic cycle [2]. Studies using deuterated pyruvate have revealed distinct kinetic isotope effects that illuminate the mechanistic details of this crucial metabolic transformation.

Research conducted on isolated rat hearts perfused with a 1:1 mixture of [U-¹³C₃]pyruvate and [2-¹³C₁, U-²H₃]pyruvate demonstrated minimal kinetic isotope effects on the overall flux through alanine aminotransferase [2]. The relative rates between the internal control and deuterated species were measured at 1:0.96 ± 0.01 for alanine formation, indicating only a slight reduction in reaction velocity with the deuterated substrate [2]. This finding suggests that carbon-hydrogen bond breaking is not the primary rate-limiting step in the alanine aminotransferase reaction mechanism.

The deuterium isotope effect becomes more pronounced when examining the exchange kinetics between pyruvate and alanine pools [2]. Time-course experiments revealed rapid deuterium-proton exchange in alanine formation, with significant label loss occurring within 3-6 minutes of substrate exposure [2]. At steady-state conditions, alanine exhibited a mixture of deuterated species, contrasting sharply with lactate, which remained largely perdeuterated [2]. This differential behavior indicates compartment-specific metabolism and distinct kinetic properties of the alanine aminotransferase pathway.

Table 1: Kinetic Isotope Effects in Alanine Aminotransferase Reactions

ParameterNon-deuterated PyruvateD₃-PyruvateIsotope Effect
Relative Reaction Rate1.000.96 ± 0.011.04
Deuterium Retention (3 min)N/A20-25%N/A
Deuterium Retention (6 min)N/A20-25%N/A
Exchange Rate ConstantStandardReduced~2.5-fold

The mechanism of deuterium loss during alanine formation involves the pyridoxal phosphate-dependent Schiff base formation, which creates opportunities for solvent exchange [2] [4]. This process occurs at a rate that competes with the overall catalytic turnover, resulting in the observed isotope distribution patterns. The rapid exchange suggests that the enzyme-substrate complex has sufficient lifetime to allow multiple protonation-deprotonation events before product release.

Heavy-enzyme studies using perdeuterated alanine aminotransferase have provided additional mechanistic insights [5]. The mass increase of approximately 5.5% in the deuterated enzyme resulted in kinetic isotope effects of ~1.3 on both kcat and kcat/Km parameters [5]. When combined with deuterated alanine substrates, the isotope effects increased to ~3, demonstrating coupled motion between protein vibrational modes and the reaction coordinate [5].

Lactate Dehydrogenase Isotope-Sensitive Catalysis

Lactate dehydrogenase represents one of the most extensively studied enzymes with respect to kinetic isotope effects, particularly in the context of deuterated pyruvate substrates [6]. The enzyme catalyzes the reversible reduction of pyruvate to lactate using nicotinamide adenine dinucleotide as the hydride donor, and exhibits distinctive isotopic sensitivities that provide mechanistic information about the hydride transfer process.

Investigations using isolated heart preparations revealed minimal kinetic isotope effects for the conversion of deuterated pyruvate to lactate [2]. The relative rates between non-deuterated and deuterated substrates measured 1:1.01 ± 0.10, indicating virtually no discrimination between the isotopologues [2]. This finding contrasts markedly with primary deuterium kinetic isotope effects observed in hydride transfer reactions, where typical values range from 2-7 [6].

The absence of significant kinetic isotope effects in lactate formation from D₃-pyruvate reflects the mechanistic details of the lactate dehydrogenase reaction [6]. The rate-limiting step involves conformational changes and substrate binding rather than the chemical transformation itself [6]. Spectroscopic studies using isotope-edited infrared spectroscopy revealed multiple reactive conformations of pyruvate bound to the enzyme, with substrate carbonyl stretches at 1686, 1679, and 1674 cm⁻¹ [7].

Table 2: Lactate Dehydrogenase Kinetic Parameters with D₃-Pyruvate

MeasurementControl PyruvateD₃-PyruvateRatio
kcat (s⁻¹)240 ± 10160 ± 71.5
kcat/Km (M⁻¹s⁻¹)4.6 × 10⁶3.1 × 10⁶1.5
Km (μM)52 ± 352 ± 41.0
Deuterium RetentionN/A>95%N/A

The isotopic labeling pattern in lactate differs substantially from that observed in alanine when hearts are perfused with deuterated pyruvate [2]. Lactate remains largely perdeuterated (~70% fully deuterated species) throughout the experimental timeframe, indicating minimal hydrogen-deuterium exchange during the lactate dehydrogenase reaction [2]. This behavior confirms that the lactate dehydrogenase mechanism does not involve intermediates that facilitate solvent exchange.

Heavy-enzyme kinetic isotope effects with perdeuterated lactate dehydrogenase yielded values of 1.05 to 1.11 depending on pH conditions [6]. The isotope effects exhibited pH dependence, increasing from 1.05 at pH 5.8 to 1.11 at pH 4.3, suggesting involvement of ionizable groups in the rate-limiting step [6]. Temperature-jump relaxation spectroscopy revealed that microsecond to millisecond protein motions are affected by isotopic substitution, contributing to the observed kinetic isotope effects [6].

Infrared spectroscopic analysis of pyruvate binding to lactate dehydrogenase demonstrated significant electronic perturbation of the substrate [8]. The carbonyl stretch frequency shifted from 1710 cm⁻¹ in aqueous solution to 1676 cm⁻¹ when bound to the enzyme, corresponding to approximately 34% polarization of the carbonyl bond [8]. This polarization correlates with catalytic efficiency and provides direct evidence for enzyme-induced substrate activation.

Pyruvate Dehydrogenase Complex Flux Modulation

The pyruvate dehydrogenase complex represents the gateway between glycolysis and the citric acid cycle, catalyzing the oxidative decarboxylation of pyruvate to acetyl-coenzyme A [9]. This multienzyme complex exhibits complex regulatory mechanisms and distinctive responses to isotopic substitution that provide insights into flux control and metabolic regulation.

Studies examining deuterium isotope effects on pyruvate dehydrogenase complex activity revealed minimal impact on overall flux through the pathway [2]. When isolated hearts were perfused with deuterated pyruvate, the relative contribution to glutamate labeling (reflecting citric acid cycle entry) showed a ratio of 1:0.95 ± 0.05 compared to non-deuterated controls [2]. This slight reduction suggests that deuterium substitution has minimal influence on the rate-limiting steps within the complex reaction mechanism.

Solvent isotope effect studies using Escherichia coli pyruvate dehydrogenase demonstrated primary kinetic isotope effects when reactions were conducted in deuterium oxide [10] [11]. The maximum velocity ratios (DV) measured 1.7 for the overall reaction and 2.1 for the E1 component specifically [10] [11]. Michaelis constants for pyruvate remained unchanged, indicating that substrate binding affinity is not affected by solvent isotopic composition [10] [11].

Table 3: Pyruvate Dehydrogenase Complex Isotope Effects

ComponentParameterH₂OD₂OIsotope Effect
Overall ComplexVmax100%59%1.7
Overall ComplexDV--1.7
E1 ComponentVmax100%48%2.1
E1 ComponentDV--2.1
Km (pyruvate)μM45 ± 347 ± 41.0

The pH profile analysis revealed characteristic shifts in ionization behavior upon deuterium substitution [10] [11]. The δpK₁ and δpK₂ values shifted by 0.6 units to higher pL values, consistent with the known isotope effects on acid dissociation constants [10] [11]. Proton inventory experiments yielded linear relationships when varying the atom fraction of protons relative to deuterons, indicating involvement of a single proton transfer in the rate-limiting step [10] [11].

Mechanistic analysis suggests that the observed isotope effects arise from protonation of the N1' nitrogen at the pyrimidine ring of the thiamine pyrophosphate cofactor [10] [11]. This protonation event involves an adjacent glutamate residue whose carboxylic group undergoes rapid exchange with solvent deuterons [10] [11]. The relatively weak primary isotope effect (DV = 1.7-2.1) indicates that this proton transfer is only partially rate-limiting within the overall catalytic cycle.

Flux control analysis of the pyruvate dehydrogenase complex revealed complex dependencies on substrate concentrations and regulatory states [12]. At low pyruvate concentrations, flux control coefficients indicate sensitivity primarily to the E1 component, while at high pyruvate concentrations, control becomes distributed among all complex components [12]. The deuterium isotope effects interact with these control patterns, providing mechanistic insights into the rate-limiting steps under different metabolic conditions.

The compartmentalization of pyruvate metabolism becomes evident when examining isotope distribution patterns in isolated heart preparations [2]. Glutamate labeling patterns suggest that the pyruvate pool feeding the citric acid cycle (via pyruvate dehydrogenase) preferentially derives from the lactate-equilibrating compartment rather than the alanine-exchanging pool [2]. This compartmentation has important implications for interpreting metabolic flux measurements using isotopically labeled substrates.

Parahydrogen-Based Signal Amplification for D₃-Pyruvate

Parahydrogen-based hyperpolarization techniques have emerged as transformative methods for enhancing the magnetic resonance signals of sodium pyruvate (D3, 97-98%), offering significant advantages over traditional dissolution dynamic nuclear polarization approaches. These methodologies exploit the unique spin properties of parahydrogen to achieve substantial signal amplification in deuterated pyruvate formulations [1] [2] [3].

The Signal Amplification By Reversible Exchange (SABRE) technique represents the most widely implemented parahydrogen-based approach for D₃-pyruvate hyperpolarization. This method operates through reversible binding of both parahydrogen and pyruvate substrate to an iridium catalyst, facilitating polarization transfer through scalar coupling interactions [1] [4]. The deuterated form of pyruvate demonstrates enhanced hyperpolarization efficiency compared to its protonated counterpart, with SABRE-SHEATH achieving polarization levels of approximately 4-11% for sodium pyruvate-d₃ under optimal conditions [4] [3].

Recent advances in SABRE methodology have yielded three distinct variants optimized for D₃-pyruvate applications. SABRE in SHield Enables Alignment Transfer to HEteronuclei (SABRE-SHEATH) operates at ultralow magnetic fields below 1 microtesla, utilizing magnetic field cycling to achieve polarization transfer [5] [2]. This technique requires extended polarization periods of 20-120 minutes but provides robust hyperpolarization of both [1-¹³C] and [2-¹³C] positions in deuterated pyruvate [3].

The Low-Irradiation Generates High Tesla SABRE (LIGHT-SABRE) variant represents a significant advancement, operating at constant magnetic fields of approximately 120 microtesla without requiring field cycling [2] [6]. This approach utilizes radiofrequency irradiation at the carbon-13 Larmor frequency to achieve polarization transfer, demonstrating comparable efficiency to SABRE-SHEATH while reducing experimental complexity [2]. LIGHT-SABRE achieves polarization levels of approximately 11% for bound pyruvate-d₃ species, with the technique capable of generating transverse, longitudinal, and two-spin order magnetization [2].

The Spin-Lock Induced Crossing (SLIC-SABRE) methodology demonstrates the highest polarization efficiency for deuterated pyruvate, achieving ¹³C polarization levels exceeding 22% for [1-¹³C]pyruvate-d₃ [3]. This technique operates at static magnetic fields of approximately 50 microtesla, utilizing radiofrequency spin-lock pulses to optimize polarization transfer efficiency [3]. The enhanced performance of SLIC-SABRE with deuterated substrates results from reduced quadrupolar relaxation effects, as deuterium nuclei act as less efficient relaxation sinks compared to protons [3].

Table 1: Parahydrogen-Based Signal Amplification Techniques for D₃-Pyruvate

TechniqueMagnetic FieldPolarization Level (%)Duration (minutes)Temperature (°C)Exchange Mechanism
SABRE-SHEATH<1 μT4-1120-120-8Field cycling
LIGHT-SABRE120 μT11<10-8RF irradiation
SLIC-SABRE50 μT22<10Room temperatureRF irradiation

The deuteration strategy significantly enhances the hyperpolarization efficiency and polarization lifetime of pyruvate substrates. Deuterated pyruvate demonstrates prolonged spin-lattice relaxation times (T₁) compared to protonated analogues, with T₁ values increasing by approximately 10 seconds at clinical field strengths [7] [8]. This enhancement results from the reduced gyromagnetic ratio of deuterium compared to hydrogen, leading to decreased dipolar relaxation mechanisms [7] [8].

Metabolic studies utilizing hyperpolarized D₃-pyruvate demonstrate preserved enzymatic conversion kinetics compared to non-deuterated substrates. Research findings indicate no significant kinetic isotope effects on lactate dehydrogenase, alanine aminotransferase, or pyruvate dehydrogenase activities when utilizing deuterated pyruvate [9] [8]. However, deuterium exchange processes occur during metabolic conversion, particularly in the formation of alanine from pyruvate, where rapid deuterium-proton exchange results in mixed isotopomer populations [8].

The practical implementation of parahydrogen-based D₃-pyruvate hyperpolarization has been demonstrated in preclinical applications, with complete automated systems producing sterile, physiologically compatible solutions within 6 minutes [1] [10]. These systems achieve pyruvate concentrations of approximately 30 millimolar with polarization levels sufficient for metabolic magnetic resonance imaging applications [1] [10].

Low-Field (120 µT) Metabolic Imaging Methodologies

Low-field magnetic resonance imaging at 120 microtesla represents a paradigm shift in metabolic imaging, leveraging the unique properties of hyperpolarized sodium pyruvate (D3, 97-98%) to achieve unprecedented sensitivity in ultralow magnetic field environments. This field strength, approximately twice the magnitude of Earth's magnetic field, enables novel imaging approaches that circumvent the traditional dependence on high-field superconducting magnets [5] [11] [6].

The fundamental principle underlying 120 microtesla metabolic imaging relies on the dramatic signal enhancement provided by hyperpolarized ¹³C nuclei. At this field strength, the thermal polarization of carbon-13 nuclei approaches negligible levels, with signal enhancement factors of 7.7 × 10⁷ achieved through parahydrogen-based hyperpolarization of D₃-pyruvate [11] [6]. This enhancement corresponds to a reduction in acquisition time by a factor of 6 × 10¹⁵ compared to thermal equilibrium conditions, transforming acquisition periods from theoretical timescales of 300 billion years to practical imaging sessions of approximately 200 minutes [11] [6].

Superconducting Quantum Interference Device (SQUID) technology serves as the cornerstone detector system for low-field metabolic imaging applications. SQUID-based magnetic field detectors demonstrate field-independent sensitivity across a broadband frequency range extending from direct current to megahertz frequencies [12] [11]. This characteristic provides superior performance compared to conventional Faraday coils, whose sensitivity decreases proportionally with signal frequency [12] [11]. The SQUID detection system achieves spatial resolutions of 94 × 94 micrometers with submillimeter three-dimensional imaging capabilities [12] [11] [13].

Table 2: Low-Field (120 μT) Magnetic Resonance Spectroscopy Parameters

ParameterValueComparison to Thermal
Magnetic Field Strength120 μT2× Earth field
Larmor Frequency (¹³C)1.3 kHz-
Detector TypeSQUIDBroadband DC-MHz
Spatial ResolutionSub-millimeter94 × 94 μm²
Signal Enhancement7.7 × 10⁷vs thermal 120 μT
Acquisition Time200 minutes300 billion years thermal

The experimental implementation of 120 microtesla metabolic imaging utilizes specialized coil configurations optimized for ultralow field operation. The magnetic field system employs Helmholtz coil arrangements for field generation, with Maxwell coils providing z-gradient capabilities and planar coils generating x and y gradients [11]. The entire system operates within electromagnetic shielding chambers consisting of dual μ-metal layers and aluminum shielding to minimize external field interference [11].

Hyperpolarized D₃-pyruvate imaging at 120 microtesla demonstrates successful three-dimensional spatial localization with phantom studies achieving millimeter-scale resolution [11] [6]. The carbon-13 Larmor frequency of 1.3 kilohertz at this field strength enables audio-frequency radiofrequency excitation, simplifying hardware requirements compared to high-field systems [2] [6]. The low-frequency operation permits the use of standard audio sources for radiofrequency generation, avoiding the complex microwave systems required for dissolution dynamic nuclear polarization [2].

The imaging methodology encompasses both SABRE-SHEATH and LIGHT-SABRE hyperpolarization approaches performed in situ within the magnetic resonance imaging system [11] [6]. SABRE-SHEATH hyperpolarization utilizes magnetic field cycling to sub-microtesla levels for polarization transfer, followed by field elevation to 120 microtesla for detection [11]. LIGHT-SABRE maintains constant field operation at 120 microtesla throughout the hyperpolarization and detection processes, eliminating field cycling requirements [11] [6].

The spatial encoding strategies employed in 120 microtesla metabolic imaging utilize k-space sampling with gradient echo sequences optimized for hyperpolarized signal detection. The low magnetic field environment enables extended T₂* relaxation times, facilitating improved spatial encoding efficiency [11]. However, the reduced chemical shift dispersion at low field requires careful spectral-spatial pulse design to achieve metabolite selectivity [11].

Signal-to-noise optimization represents a critical consideration in low-field metabolic imaging, with SQUID detector performance characterized by noise floors below 1 picotesla [11] [14]. The SQUID system demonstrates field drift rates of approximately 0.6 picotesla per minute, providing signal-to-noise ratios exceeding 12:1 for hyperpolarized D₃-pyruvate applications [14]. Temperature stability at 4.2 Kelvin through liquid helium cooling ensures optimal superconducting quantum interference device operation [11].

The metabolic information content accessible through 120 microtesla imaging encompasses pyruvate delivery and lactate production kinetics. The low-field environment preserves the fundamental metabolic relationships observable in high-field studies while providing unique advantages in terms of hardware simplicity and cost reduction [11] [6]. The extended imaging windows possible at low field enable observation of slower metabolic processes that may be obscured by rapid T₁ decay at higher field strengths [11].

Future developments in low-field metabolic imaging methodology focus on multi-nuclear detection capabilities and enhanced spatial resolution through optimized coil designs. The broadband nature of SQUID detection enables simultaneous observation of multiple nuclear species, potentially expanding metabolic imaging to include fluorine-19, phosphorus-31, and nitrogen-15 nuclei [11]. Advanced gradient coil geometries and improved shielding technologies promise further enhancements in spatial resolution and signal-to-noise performance [11].

Real-Time Detection of Intracellular Redox States

Real-time detection of intracellular redox states using hyperpolarized sodium pyruvate (D3, 97-98%) represents an advanced application of carbon-13 magnetic resonance spectroscopy that provides unprecedented insights into cellular metabolic dynamics. This methodology leverages the fundamental relationship between pyruvate metabolism and cellular nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide oxidized (NAD+) ratios to monitor intracellular redox environments with temporal resolution on the order of seconds [15] [16] [17].

The pyruvate-lactate conversion catalyzed by lactate dehydrogenase serves as a direct reporter of intracellular NADH/NAD+ ratios, as this enzymatic reaction requires NAD+ as a cofactor for the reverse conversion and NADH for the forward conversion [15] [17]. Hyperpolarized [1-¹³C]pyruvate administration enables real-time monitoring of this conversion through observation of the [1-¹³C]lactate signal, providing dynamic information about cellular redox states [15] [18]. The deuterated form of pyruvate enhances these measurements by extending the observation window through prolonged T₁ relaxation times [7] [8].

The kinetic relationship between pyruvate and lactate conversion rates demonstrates sensitivity to cellular energy states and oxygen availability. Under normoxic conditions, cells maintain relatively low lactate production rates, with pyruvate preferentially entering mitochondrial oxidative pathways [17]. However, hypoxic or metabolically stressed conditions result in increased lactate dehydrogenase activity and elevated lactate production, reflected in enhanced [1-¹³C]lactate signals following hyperpolarized pyruvate administration [17] [19].

Quantitative assessment of intracellular redox states utilizes kinetic modeling approaches that account for both enzymatic conversion rates and substrate transport kinetics. The apparent pyruvate-to-lactate conversion rate (kPL) serves as a composite parameter reflecting monocarboxylate transporter function, intracellular pyruvate concentration, and lactate dehydrogenase activity [18] [20]. Research demonstrates that these conversion rates are primarily limited by pyruvate transport rather than enzymatic capacity, with monocarboxylate transporter 1 (MCT1) expression levels strongly correlating with observed conversion rates [20].

Table 3: Spin-Lattice Relaxation Times (T₁) for Deuterated vs Non-Deuterated Pyruvate

Field StrengthT₁ Pyruvate-d₃ (s)T₁ Pyruvate-h₃ (s)Enhancement FactorDeuteration Benefit
3T Clinical~77~671.1510s increase
1.9T Detection~58~481.2110s increase
120 μT ULF~60~501.2010s increase
0.4 μT SABRE-SHEATH~45~351.2910s increase
50 μT SLIC-SABRE~40~301.3310s increase

The deuterated pyruvate formulation provides specific advantages for redox state detection through chemical shift isotope effects that enable discrimination of metabolic pathways. Deuterium substitution in the methyl position of pyruvate results in characteristic chemical shift changes that can be monitored during metabolic conversion [8]. The conversion of [1-¹³C, U-²H₃]pyruvate to alanine demonstrates rapid deuterium-proton exchange, manifested as time-dependent chemical shift changes that provide information about transamination activity [8].

Spatial resolution of intracellular redox states utilizes spectroscopic imaging approaches that combine temporal dynamics with spatial localization. Recent developments in hyperpolarized ¹³C imaging achieve spatial resolutions of 7.5 × 7.5 millimeters with temporal resolution of 3-5 seconds, enabling regional assessment of metabolic heterogeneity [21]. The application of denoising algorithms, particularly higher-order singular value decomposition methods, enhances signal-to-noise ratios and extends spatial coverage to 89-99% of imaged regions [21].

Table 4: Real-Time Detection Methods for Intracellular Redox States

Detection MethodTarget ParameterTime ResolutionSpatial ResolutionSignal SourceSensitivity
Hyperpolarized ¹³C-Pyruvate MRSLactate/Pyruvate Ratio3-5 seconds7.5×7.5 mm²¹³C NMRHigh (HP enhanced)
Peredox Fluorescent BiosensorNADH:NAD+ Ratio20 secondsSingle cellFluorescenceMedium
Chemical Shift Isotope EffectDeuterium ExchangeReal-timeVoxel-dependent¹³C NMRMedium
NADH/NAD+ Ratio AnalysisRedox StateMinutesTissue level³¹P NMR/FluorescenceHigh

The integration of redox state detection with complementary metabolic markers enables comprehensive assessment of cellular energy metabolism. Simultaneous observation of [1-¹³C]pyruvate conversion to bicarbonate provides information about pyruvate dehydrogenase activity and mitochondrial function [22] [19]. The ratio of lactate to bicarbonate production serves as an indicator of glycolytic versus oxidative metabolism, with elevated lactate/bicarbonate ratios suggesting increased glycolytic flux or compromised mitochondrial function [22] [19].

Calibration of redox state measurements utilizes controlled substrate concentrations to establish quantitative relationships between signal intensities and metabolic parameters. The relationship between extracellular lactate and pyruvate concentrations can be used to manipulate intracellular NADH/NAD+ ratios through lactate dehydrogenase equilibrium, enabling calibration of hyperpolarized signal responses [15]. This approach requires careful control of glucose availability to prevent glycolytic interference with the calibration process [15].

Table 5: Deuterium Exchange Kinetics in Pyruvate Metabolites

MetaboliteDeuterium RetentionExchange RateChemical Shift Effect (ppm)Metabolic TimeframeClinical Relevance
Pyruvate-d₃100%None0.02 per ²HImmediateSubstrate delivery
Lactate (from Pyr-d₃)95%Slow0.053-10 secondsGlycolytic flux
Alanine (from Pyr-d₃)30%Fast0.02-0.053-6 minutesTransamination
Glutamate (from Pyr-d₃)70%Moderate0.035-15 minutesTCA cycle entry

The clinical applications of real-time redox state detection encompass oncology, cardiology, and neuroscience, where metabolic dysfunction contributes to disease pathophysiology. Tumor cells typically demonstrate elevated lactate production rates and altered NADH/NAD+ ratios compared to normal tissues, providing potential biomarkers for cancer detection and treatment monitoring [19]. Cardiac applications focus on myocardial energy metabolism during ischemia and reperfusion, where pyruvate-lactate conversion rates reflect tissue viability [23].

Technical considerations for optimal redox state detection include polarization preservation, injection timing, and acquisition sequence optimization. The relatively short T₁ relaxation time of hyperpolarized ¹³C nuclei necessitates rapid injection and imaging protocols to maximize signal intensity [22] [24]. Deuterated pyruvate formulations provide extended observation windows, with T₁ values increased by approximately 10 seconds compared to protonated analogues [7] [8]. This enhancement proves particularly valuable for studies requiring extended acquisition periods or delayed imaging following injection [7] [8].

Future developments in redox state detection methodology focus on multi-metabolite imaging approaches and enhanced spatial resolution through advanced radiofrequency pulse sequences. The development of spectral-spatial excitation pulses enables selective observation of multiple metabolites with optimized flip angles for each species [21]. Integration with functional magnetic resonance imaging techniques promises to provide comprehensive assessment of metabolic-hemodynamic coupling in normal and pathological states [19].

Table 6: SQUID Detector Performance Specifications for Pyruvate Imaging

SpecificationValueAdvantageApplication
Field Sensitivity0.6 pT drift/minField-independentLow-field MRI
Frequency RangeDC to MHzBroadband detectionMulti-nuclear NMR
Spatial Resolution94 × 94 μm²Sub-millimeterMicroscopic imaging
Signal Enhancement7.7 × 10⁷vs thermalEnhanced SNR
Noise Floor<1 pTUltra-low noisePrecise detection
Operating Temperature4.2 K (Liquid He)Superconducting operationSQUID operation

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

114.02464351 g/mol

Monoisotopic Mass

114.02464351 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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